5,7-Dihydroxy-4-iminochroman-2-one
Description
5,7-Dihydroxy-4-iminochroman-2-one is a chromenone derivative characterized by hydroxyl groups at positions 5 and 7, an imino group at position 4, and a ketone at position 2. Chromenones are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory effects, often modulated by substituent patterns and stereochemistry .
Properties
CAS No. |
91670-99-4 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5,7-dihydroxy-4-iminochromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-5-3-8(13)14-7-2-4(11)1-6(12)9(5)7/h1-2,10-12H,3H2 |
InChI Key |
ZTRFLYOPDVZVMA-UHFFFAOYSA-N |
SMILES |
C1C(=N)C2=C(C=C(C=C2OC1=O)O)O |
Canonical SMILES |
C1C(=N)C2=C(C=C(C=C2OC1=O)O)O |
Synonyms |
5,7-dihydroxy-4-imino-2-oxochroman |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-iminochroman-2-one typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing environmental impact. Methods often involve the use of environmentally friendly catalysts and solvents, as well as efficient purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-4-iminochroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 5,7-Dihydroxy-4-iminochroman-2-one is used as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antioxidant properties. It has shown potential in scavenging free radicals and protecting cells from oxidative stress .
Medicine: The compound exhibits a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is being investigated for its potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-4-iminochroman-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural and functional differences between 5,7-Dihydroxy-4-iminochroman-2-one and related compounds:
Physicochemical Properties
- Melting Points: 5-Hydroxy-2-isopropyl-7-methoxychromone: 89–91°C . 2-Benzyl-5-hydroxy-7-methoxychromone: 152–153°C . The imino group in this compound may lower its melting point compared to ketone-only analogs due to reduced crystallinity.
- Spectral Data: IR spectra of chromenone derivatives show carbonyl (C=O) stretches between 1654–1677 cm⁻¹, influenced by substituents . The imino group (C=N) in the target compound would introduce additional absorption bands near 1600–1640 cm⁻¹.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
